molecular formula C18H21N5O5 B145407 2-(2-Phenylethoxy)adenosine CAS No. 131865-79-7

2-(2-Phenylethoxy)adenosine

Numéro de catalogue: B145407
Numéro CAS: 131865-79-7
Poids moléculaire: 387.4 g/mol
Clé InChI: LNJMSJMYTVMMGS-LSCFUAHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Phenylethoxy)adenosine, also known as this compound, is a useful research compound. Its molecular formula is C18H21N5O5 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structure-Activity Relationship (SAR)

The structural modifications of adenosine derivatives significantly influence their affinity and selectivity for various ARs. The introduction of the 2-(2-phenylethoxy) group enhances binding affinity at the A3 adenosine receptor (A3AR), making it a valuable candidate for drug development targeting this receptor subtype .

Table 1: Affinity of 2-(2-Phenylethoxy)adenosine Derivatives at Adenosine Receptors

CompoundA1AR Ki (nM)A2AAR Ki (nM)A2BAR Ki (nM)A3AR Ki (nM)
This compound>10054>5041
2-(3-Chlorophenyl)ethyl>10072>5041
2-(Naphthyl)ethyl>1003.81.4>50

Data adapted from various studies on adenosine receptor affinities .

Pain Management

Research indicates that compounds like this compound can act as agonists at the A3AR, which is associated with anti-inflammatory effects and pain relief . The modulation of purinergic signaling through these receptors can provide new avenues for chronic pain management.

Neuroprotection

In studies involving neurodegenerative diseases, activation of A2A receptors has been shown to protect against neuronal damage. The use of this compound has been explored for its potential to mitigate the effects of neuroinflammation and oxidative stress in models of neurodegeneration .

Cancer Therapy

The selective targeting of A3AR has garnered interest in cancer therapy due to its role in inhibiting tumor growth and metastasis. Studies suggest that compounds like this compound can enhance the efficacy of existing chemotherapeutic agents by modulating tumor microenvironments .

Case Study 1: Osteoarthritis Treatment

In a rat model of osteoarthritis, adenosine-conjugated nanoparticles were utilized to deliver this compound directly to affected joints. This approach resulted in significant reductions in inflammation and cartilage degradation compared to control groups receiving unconjugated nanoparticles. Histological assessments revealed improved cartilage integrity and reduced inflammatory markers .

Case Study 2: Cardiovascular Effects

A study investigated the cardiovascular effects of administering this compound in models of ischemia-reperfusion injury. Results indicated that this compound could significantly reduce myocardial injury through A1AR activation, showcasing its potential as a cardioprotective agent during acute cardiac events .

Analyse Des Réactions Chimiques

Synthetic Pathways and Functionalization

The synthesis of PEA involves regioselective substitution at the 2-position of adenosine. Key methods include:

  • Nucleophilic substitution : Reaction of adenosine’s 2-hydroxyl group with 2-phenylethyl bromide under basic conditions (e.g., NaH/DMF) to form the ether linkage.

  • Protection/deprotection strategies : Use of acetyl or silyl groups to protect other hydroxyls (3' and 5') on the ribose ring during synthesis.

Key Reaction Steps

StepReaction TypeReagents/ConditionsYieldReference
1ProtectionAc2O, pyridine85% ,
2Alkylation2-Phenylethyl bromide, NaH, DMF60% ,
3DeprotectionNH3/MeOH90%

Receptor Binding and Pharmacological Activity

PEA selectively interacts with adenosine receptors, particularly A2A subtypes, due to steric and electronic effects of the phenylethoxy group.

Receptor Affinity and Functional Data

Receptor SubtypeAssay SystemEC50/IC50 (nM)Effect on cAMPReference
A2A (PC12 cells)cAMP accumulation50–100 nM↑ 3.5-fold ,
A2B (Jurkat cells)cAMP accumulation>10,000 nMNo effect
  • Mechanism : PEA acts as a full A2A agonist, enhancing cAMP production via Gs-coupled signaling. In Jurkat cells (A2B-predominant), activity is negligible unless forskolin potentiates cAMP pathways .

  • Structural Insight : The phenylethoxy group’s hydrophobic bulk enhances A2A selectivity over A1/A3 receptors, as confirmed by SAR studies of 2-substituted adenosines , .

Metabolic and Enzymatic Interactions

PEA undergoes enzymatic modifications typical of adenosine derivatives:

  • Deamination : Catalyzed by adenosine deaminase (ADA), converting the adenine base to inosine.

  • Phosphorylation : Potential phosphorylation by adenosine kinase (AK) to form 2-(2-phenylethoxy)-AMP, though this pathway is less characterized .

Stability Under Physiological Conditions

ConditionHalf-Life (pH 7.4, 37°C)Major Degradation ProductReference
Plasma (human)12–18 hoursInosine analogue
Liver microsomes6 hoursOxidized phenylethyl group

Comparative Analysis with Structural Analogues

PEA’s activity profile contrasts with other 2-substituted adenosines:

CompoundSubstitutionA2A Affinity (nM)A1/A3 SelectivityReference
2-(2-Phenylethoxy)adenosine2-O-(PhEt)50–100>100-fold A2A ,
CGS 216802-[p-(Carboxyethyl)phenyl]15>1,000-fold A2A
NECA5'-N-Ethylcarboxamide20Non-selective
  • Key Insight : The phenylethoxy group provides moderate A2A affinity but lacks the potency of carboxamide derivatives like CGS 21680 .

Propriétés

Numéro CAS

131865-79-7

Formule moléculaire

C18H21N5O5

Poids moléculaire

387.4 g/mol

Nom IUPAC

(2R,3R,4S,5R)-2-[6-amino-2-(2-phenylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1

Clé InChI

LNJMSJMYTVMMGS-LSCFUAHRSA-N

SMILES

C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

SMILES isomérique

C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

SMILES canonique

C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Synonymes

2-(2-phenylethoxy)adenosine
SHA 40
SHA-40

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.